molecular formula C16H19NO2S B280883 N-benzyl-4-ethyl-N-methylbenzenesulfonamide

N-benzyl-4-ethyl-N-methylbenzenesulfonamide

Cat. No. B280883
M. Wt: 289.4 g/mol
InChI Key: HEJAZAQYWUWRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-ethyl-N-methylbenzenesulfonamide, also known as BEMB, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical properties and potential therapeutic benefits.

Scientific Research Applications

N-benzyl-4-ethyl-N-methylbenzenesulfonamide has been widely used in scientific research due to its potential therapeutic benefits. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. In addition, N-benzyl-4-ethyl-N-methylbenzenesulfonamide has been studied for its potential use in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of N-benzyl-4-ethyl-N-methylbenzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of certain neurotransmitters in the brain. N-benzyl-4-ethyl-N-methylbenzenesulfonamide has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. This increase in GABA levels leads to a decrease in neuronal excitability, which can help to prevent seizures and reduce inflammation.
Biochemical and Physiological Effects:
N-benzyl-4-ethyl-N-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, N-benzyl-4-ethyl-N-methylbenzenesulfonamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. These effects suggest that N-benzyl-4-ethyl-N-methylbenzenesulfonamide may have potential therapeutic benefits in the treatment of inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-4-ethyl-N-methylbenzenesulfonamide is its unique chemical structure, which makes it a useful tool for studying the mechanisms of action of various neurotransmitters in the brain. However, one of the limitations of N-benzyl-4-ethyl-N-methylbenzenesulfonamide is that it has not been extensively studied in vivo. Therefore, it is important to conduct further research to determine the safety and efficacy of N-benzyl-4-ethyl-N-methylbenzenesulfonamide in animal models before it can be considered for clinical use.

Future Directions

There are several future directions for the study of N-benzyl-4-ethyl-N-methylbenzenesulfonamide. One potential area of research is the development of more potent and selective N-benzyl-4-ethyl-N-methylbenzenesulfonamide analogs that can be used for the treatment of neurological disorders. Another area of research is the investigation of the potential use of N-benzyl-4-ethyl-N-methylbenzenesulfonamide in combination with other drugs for the treatment of complex disorders such as epilepsy and Parkinson's disease.
Conclusion:
In conclusion, N-benzyl-4-ethyl-N-methylbenzenesulfonamide is a sulfonamide derivative that has potential therapeutic benefits in the treatment of various neurological disorders. Its unique chemical structure and potential therapeutic benefits make it a useful tool for studying the mechanisms of action of various neurotransmitters in the brain. However, further research is needed to determine the safety and efficacy of N-benzyl-4-ethyl-N-methylbenzenesulfonamide in animal models before it can be considered for clinical use.

Synthesis Methods

The synthesis of N-benzyl-4-ethyl-N-methylbenzenesulfonamide involves the reaction of benzyl chloride, methylamine, and ethylamine with benzenesulfonyl chloride. The resulting product is a white crystalline solid that is soluble in polar solvents such as water and methanol. The purity of the synthesized N-benzyl-4-ethyl-N-methylbenzenesulfonamide can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

N-benzyl-4-ethyl-N-methylbenzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-3-14-9-11-16(12-10-14)20(18,19)17(2)13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3

InChI Key

HEJAZAQYWUWRDZ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

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